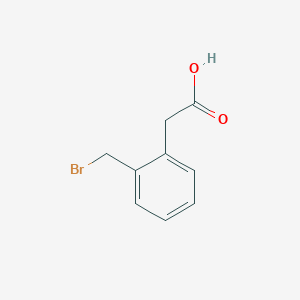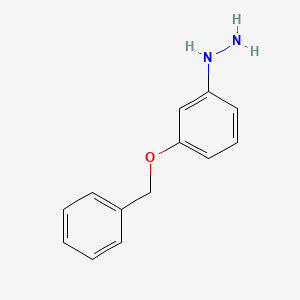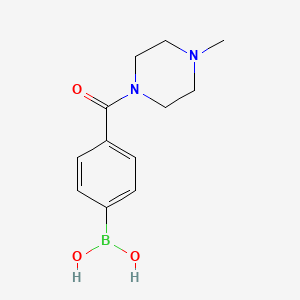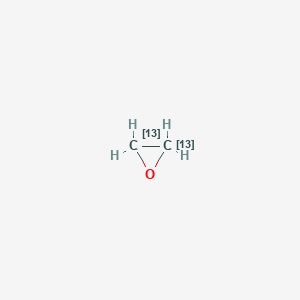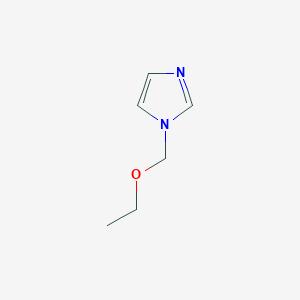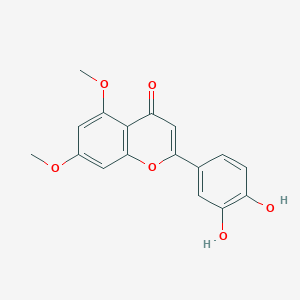
5,7-二甲氧基木犀草素
描述
5,7-二甲氧基木犀草素是一种天然存在的黄酮类化合物,来源于多种植物。它以其生物活性而闻名,包括抗氧化、抗炎和抗癌特性。 这种化合物是木犀草素的衍生物,在黄酮类结构的 5 和 7 位连接了甲氧基 .
科学研究应用
5,7-二甲氧基木犀草素具有广泛的科学研究应用:
化学: 它被用作研究黄酮类化学和开发新的合成方法的模型化合物。
生物学: 它的生物活性使其成为研究细胞过程和信号通路的宝贵工具。
医学: 由于其抗氧化和抗炎特性,它正在被研究用于癌症、神经退行性疾病和心血管疾病等疾病的潜在治疗应用。
工业: 它被用于开发基于天然产物的药物和营养保健品 .
作用机制
5,7-二甲氧基木犀草素的作用机制涉及它与各种分子靶标和途径的相互作用:
抗氧化活性: 它清除自由基并上调抗氧化酶。
抗炎活性: 它抑制促炎细胞因子和酶,如环氧合酶和脂氧合酶。
抗癌活性: 它诱导细胞凋亡,抑制细胞增殖,并抑制血管生成和转移 .
生化分析
Biochemical Properties
5,7-Dimethoxyluteolin plays a crucial role in various biochemical reactions. It acts as a ligand that binds to G-protein coupled receptor proteins, thereby activating them . Additionally, 5,7-Dimethoxyluteolin is known to activate the ion channel TRPV2 and inhibit the activity of the potassium channel Kv1.3 . These interactions suggest that 5,7-Dimethoxyluteolin can modulate ion transport and signal transduction pathways, which are essential for maintaining cellular homeostasis.
Cellular Effects
5,7-Dimethoxyluteolin exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dimethoxyluteolin has demonstrated antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation-induced damage . Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dimethoxyluteolin involves several key interactions at the molecular level. It binds to G-protein coupled receptor proteins, leading to their activation . This activation triggers downstream signaling pathways that can result in various cellular responses. Additionally, 5,7-Dimethoxyluteolin activates the TRPV2 ion channel and inhibits the Kv1.3 potassium channel . These interactions can influence ion flux across the cell membrane, thereby affecting cellular excitability and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethoxyluteolin have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethoxyluteolin can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 5,7-Dimethoxyluteolin has been associated with sustained antioxidant and anti-inflammatory effects, which can contribute to its therapeutic potential .
Dosage Effects in Animal Models
The effects of 5,7-Dimethoxyluteolin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 5,7-Dimethoxyluteolin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
5,7-Dimethoxyluteolin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as glycosyltransferases, which mediate the glycosylation of flavonoids . This modification can enhance the solubility and bioactivity of 5,7-Dimethoxyluteolin, thereby influencing its metabolic flux and metabolite levels . Additionally, the compound’s metabolism can lead to the formation of various glycosides, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of 5,7-Dimethoxyluteolin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, which involve transporter proteins . Once inside the cell, 5,7-Dimethoxyluteolin can interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . These interactions can influence the compound’s localization and accumulation within tissues, thereby affecting its biological activity .
Subcellular Localization
The subcellular localization of 5,7-Dimethoxyluteolin is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5,7-Dimethoxyluteolin may localize to the endoplasmic reticulum, where it can interact with enzymes involved in flavonoid metabolism . Additionally, its presence in other organelles, such as mitochondria, can influence cellular processes related to energy production and apoptosis .
准备方法
合成路线和反应条件
5,7-二甲氧基木犀草素的合成通常涉及木犀草素的甲基化。一种常见的方法包括使用甲基碘和碱,例如碳酸钾,在合适的溶剂(如丙酮)中。 反应在回流条件下进行,以获得所需的产物 .
工业生产方法
5,7-二甲氧基木犀草素的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常采用先进的技术,如连续流动反应器和自动化系统,以确保一致性和效率 .
化学反应分析
反应类型
5,7-二甲氧基木犀草素会发生各种化学反应,包括:
氧化: 它可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将其转化为二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和硝化剂等试剂用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
木犀草素: 5,7-二甲氧基木犀草素的母体化合物,以其类似的生物活性而闻名,但没有甲氧基。
槲皮素: 另一种具有强抗氧化和抗炎特性的黄酮类化合物。
山奈酚: 一种具有抗癌和心脏保护作用的黄酮类化合物
独特性
5,7-二甲氧基木犀草素的独特性在于其特定的甲氧基取代,与母体化合物木犀草素相比,这增强了其稳定性和生物利用度。 这些修饰也有助于其独特的生物活性及其潜在的治疗应用 .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJZNRUAGQIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553399 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90363-40-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


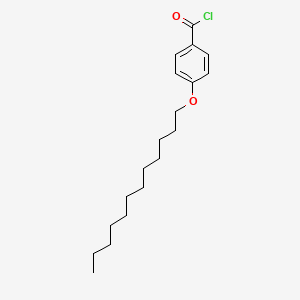

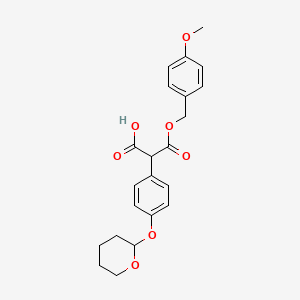
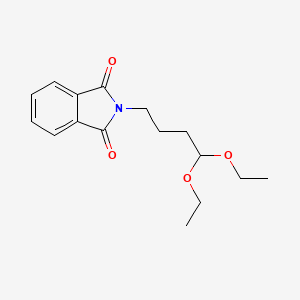

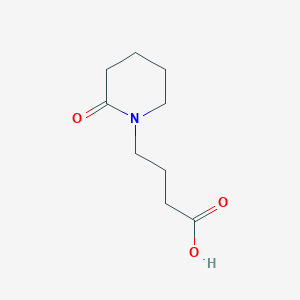
![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
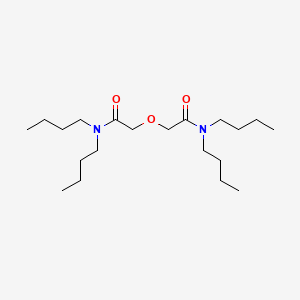
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
